molecular formula C12H15ClN2OS B7793757 2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide

2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide

Cat. No.: B7793757
M. Wt: 270.78 g/mol
InChI Key: NHNZJEZMNYVARP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide is an organic compound that features a morpholine ring, a chlorophenyl group, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide typically involves the reaction of 4-chlorobenzaldehyde with morpholine and subsequent conversion to the thioamide. A common synthetic route includes:

    Formation of the intermediate: 4-chlorobenzaldehyde reacts with morpholine in the presence of a suitable catalyst to form 2-(4-chlorophenyl)-2-morpholin-4-ylethanol.

    Conversion to thioamide: The intermediate is then treated with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-morpholin-4-ylethanethioamide
  • 2-(4-Fluorophenyl)-2-morpholin-4-ylethanethioamide
  • 2-(4-Methylphenyl)-2-morpholin-4-ylethanethioamide

Uniqueness

2-(4-Chlorophenyl)-2-morpholin-4-ylethanethioamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(4-chlorophenyl)-2-morpholin-4-ylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c13-10-3-1-9(2-4-10)11(12(14)17)15-5-7-16-8-6-15/h1-4,11H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNZJEZMNYVARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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